molecular formula C22H23ClN2O4 B2519237 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-56-8

2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2519237
CAS RN: 850906-56-8
M. Wt: 414.89
InChI Key: DXFHYPYFMGRNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and pathways involved in inflammation, cancer, and viral infections. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one. One direction is to further investigate its mechanism of action and identify new targets for its use as a therapeutic agent. Another direction is to optimize its use in lab experiments by identifying its limitations and developing new methods for its synthesis and use. Finally, there is a need for further research on its potential applications in various fields of scientific research, including drug development and disease treatment.

Synthesis Methods

The synthesis of 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves a multi-step process. The first step involves the reaction of 2-morpholinoethylamine and 4-chlorobenzaldehyde to form 2-(4-chlorobenzyl)-5-morpholinoethylamine. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(4-chlorobenzyl)-5-(2-oxoethyl)-3-morpholinone. Finally, this intermediate is reacted with isoquinoline to form the final product, 2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one.

Scientific Research Applications

2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c23-17-6-4-16(5-7-17)14-25-9-8-18-19(22(25)27)2-1-3-20(18)29-15-21(26)24-10-12-28-13-11-24/h1-7H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFHYPYFMGRNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

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